Cas no 850198-68-4 (3-Acetyl-4-fluorophenylboronic acid)

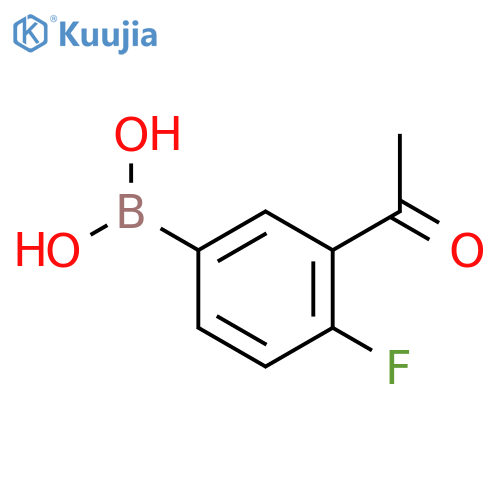

850198-68-4 structure

商品名:3-Acetyl-4-fluorophenylboronic acid

CAS番号:850198-68-4

MF:C8H8BFO3

メガワット:181.956726074219

MDL:MFCD10696641

CID:838899

PubChem ID:54758867

3-Acetyl-4-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- Boronic acid, B-(3-acetyl-4-fluorophenyl)-

- (3-Acetyl-4-fluorophenyl)boronic acid

- 3-Acetyl-4-fluorophenylboronic acid

- Boronic acid, (3-acetyl-4-fluorophenyl)-

- SCHEMBL4847318

- CS-0174296

- AKOS006304109

- (3-Acetyl-4-fluorophenyl)boronicacid

- AB57823

- AM90136

- EN300-7377575

- DTXSID90716582

- BS-25908

- MFCD10696641

- A863822

- 850198-68-4

- SLTQXKDHZMXMNR-UHFFFAOYSA-N

- E90373

-

- MDL: MFCD10696641

- インチ: InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3

- InChIKey: SLTQXKDHZMXMNR-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C=CC(=C1)B(O)O)F

計算された属性

- せいみつぶんしりょう: 182.05500

- どういたいしつりょう: 182.0550524g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- PSA: 57.53000

- LogP: -0.29190

3-Acetyl-4-fluorophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7377575-1.0g |

(3-acetyl-4-fluorophenyl)boronic acid |

850198-68-4 | 1.0g |

$528.0 | 2023-07-06 | ||

| Fluorochem | 209873-5g |

3-Acetyl-4-fluorophenyl)boronic acid |

850198-68-4 | 95% | 5g |

£1025.00 | 2022-03-01 | |

| abcr | AB309830-250 mg |

3-Acetyl-4-fluorophenylboronic acid; 98% |

850198-68-4 | 250mg |

€246.00 | 2023-04-26 | ||

| Fluorochem | 209873-250mg |

3-Acetyl-4-fluorophenyl)boronic acid |

850198-68-4 | 95% | 250mg |

£150.00 | 2022-03-01 | |

| Enamine | EN300-7377575-0.5g |

(3-acetyl-4-fluorophenyl)boronic acid |

850198-68-4 | 0.5g |

$507.0 | 2023-07-06 | ||

| Enamine | EN300-7377575-2.5g |

(3-acetyl-4-fluorophenyl)boronic acid |

850198-68-4 | 2.5g |

$1034.0 | 2023-07-06 | ||

| A2B Chem LLC | AD95144-250mg |

3-Acetyl-4-fluorophenylboronic acid |

850198-68-4 | 97% | 250mg |

$132.00 | 2023-12-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244966-10g |

(3-Acetyl-4-fluorophenyl)boronic acid |

850198-68-4 | 98% | 10g |

¥12960.00 | 2024-07-28 | |

| Enamine | EN300-7377575-10.0g |

(3-acetyl-4-fluorophenyl)boronic acid |

850198-68-4 | 10.0g |

$2269.0 | 2023-07-06 | ||

| A2B Chem LLC | AD95144-10g |

3-Acetyl-4-fluorophenylboronic acid |

850198-68-4 | 98% | 10g |

$662.00 | 2024-04-19 |

3-Acetyl-4-fluorophenylboronic acid 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

850198-68-4 (3-Acetyl-4-fluorophenylboronic acid) 関連製品

- 870778-95-3(3-Acetyl-2-fluorophenylboronic acid)

- 481725-35-3(4-acetyl-3-fluorophenylboronic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 68551-17-7(Isoalkanes, C10-13)

- 13769-43-2(potassium metavanadate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:850198-68-4)3-Acetyl-4-fluorophenylboronic acid

清らかである:99%/99%

はかる:5g/10g

価格 ($):593.0/1184.0